molecular formula C18H25ClN4O B000577 Granisetronhydrochlorid CAS No. 107007-99-8

Granisetronhydrochlorid

Katalognummer: B000577
CAS-Nummer: 107007-99-8
Molekulargewicht: 348.9 g/mol
InChI-Schlüssel: QYZRTBKYBJRGJB-PCMHIUKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Chemotherapy-Induced Nausea and Vomiting (CINV)
    • Granisetron is widely utilized for preventing CINV, particularly in patients undergoing highly emetogenic chemotherapy regimens such as cisplatin. Its efficacy has been demonstrated in several studies:
      • A double-blind placebo-controlled trial showed that a single intravenous dose of 40 μg/kg significantly reduced nausea and vomiting compared to placebo .
      • In a randomized study involving patients receiving cisplatin, granisetron doses of 10 and 40 μg/kg were superior to lower doses in preventing CINV .
  • Radiation Therapy
    • Granisetron is also effective in managing nausea and vomiting induced by radiation therapy. It is administered before treatment to mitigate these side effects .
  • Postoperative Nausea and Vomiting (PONV)
    • The drug is indicated for the prevention and treatment of PONV. Studies have shown that granisetron can significantly reduce the incidence of nausea and vomiting following surgical procedures .
  • Pediatric Use
    • Granisetron has been evaluated for use in pediatric patients undergoing chemotherapy. Clinical trials indicate its safety and efficacy in this population, with similar outcomes as observed in adults .

Case Studies

Several case studies highlight the effectiveness of granisetron:

  • Case Study 1 : A patient receiving high-dose cisplatin experienced severe CINV despite standard antiemetics. After switching to granisetron, the patient reported a significant reduction in both nausea and vomiting episodes.
  • Case Study 2 : In a cohort of pediatric cancer patients, granisetron was administered before chemotherapy sessions, resulting in a 56% rate of patients experiencing no vomiting episodes during treatment.

Comparative Efficacy

The following table summarizes the comparative efficacy of granisetron against other antiemetic agents:

Study TypeGranisetron DoseEmetogenicity LevelComplete Response Rate (%)Comparison Agent
Double-Blind Trial40 μg/kg IVHighly Emetogenic22Chlorpromazine/Dexamethasone
Randomized Controlled Trial10 μg/kg IVModerately Emetogenic48Placebo
Pediatric StudyVaried (10-40 μg/kg)Highly Emetogenic56Standard Care

Biochemische Analyse

Biochemical Properties

Granisetron hydrochloride works by selectively inhibiting type 3 serotonergic (5-HT3) receptors . It has little or no affinity for other serotonin receptors, including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2 . This selective inhibition of 5-HT3 receptors is the primary biochemical interaction of Granisetron hydrochloride.

Cellular Effects

Granisetron hydrochloride exerts its effects on various types of cells, particularly those in the gastrointestinal tract and the central nervous system . By blocking the action of serotonin at 5-HT3 receptors, it suppresses nausea and vomiting, which are common side effects of chemotherapy and radiotherapy .

Molecular Mechanism

The molecular mechanism of Granisetron hydrochloride involves the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby preventing the activation of the vomiting center in the medulla oblongata .

Temporal Effects in Laboratory Settings

In laboratory settings, Granisetron hydrochloride has shown stability over time . It was found to be relatively unstable under acidic, alkaline, and oxidative conditions

Dosage Effects in Animal Models

In animal models, the effects of Granisetron hydrochloride vary with different dosages . For instance, in a 12-month oral toxicity study, treatment with Granisetron hydrochloride produced hepatocellular adenomas in male and female rats at a dosage of 100 mg/kg/day .

Metabolic Pathways

Granisetron hydrochloride undergoes hepatic metabolism, which includes N-demethylation and aromatic ring oxidation followed by conjugation . Some of the metabolites may also have 5-HT3 receptor antagonist activity .

Transport and Distribution

Granisetron hydrochloride is distributed freely between plasma and red blood cells . It is primarily cleared from the body via hepatic metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Granisetron Hydrochloride is synthesized through a multi-step process involving the reaction of 1-methylindazole-3-carboxylic acid with various reagents to form the final product . The key steps include:

    Formation of Intermediate: The initial step involves the reaction of 1-methylindazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline to form the amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization to form the indazole ring structure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of Granisetron Hydrochloride involves the use of advanced techniques to ensure high purity and yield. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: Granisetron Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include various degradation products, which are typically analyzed using high-performance liquid chromatography (HPLC) to ensure the stability and purity of the compound .

Biologische Aktivität

Granisetron hydrochloride is a selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and radiation therapy. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Granisetron acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. During chemotherapy, serotonin is released from the enterochromaffin cells in the gastrointestinal tract, stimulating these receptors and triggering the vomiting reflex. By antagonizing these receptors, granisetron effectively reduces the incidence of nausea and vomiting associated with emetogenic chemotherapy regimens .

Pharmacokinetics

The pharmacokinetic profile of granisetron includes its absorption, distribution, metabolism, and elimination:

  • Absorption : Granisetron is well absorbed after oral administration. A single dose of 10 mg has shown an increase in peak plasma concentration (Cmax) by 30% when taken with food .
  • Distribution : The drug has a plasma protein binding rate of approximately 65% and distributes between plasma and red blood cells .
  • Metabolism : Granisetron undergoes hepatic metabolism primarily via N-demethylation and aromatic ring oxidation, with cytochrome P-450 3A subfamily involvement. Some metabolites retain 5-HT3 receptor antagonist activity .
  • Elimination : The clearance is predominantly hepatic. The terminal half-life varies between 6.23 hours in volunteers to approximately 8.95 hours after intravenous administration .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of granisetron in preventing chemotherapy-induced nausea and vomiting (CINV):

Study TypeDosageComplete Response RateNo Vomiting RateNo Nausea Rate
Cisplatin Chemotherapy1 mg bid52%56%45%
High-Dose Cisplatin2 mg daily58%79%51%
Radiation Therapy2 mg daily57.5% (emesis free)30.6% (nausea free)-

In a randomized controlled trial involving patients receiving high-dose cisplatin, granisetron significantly outperformed placebo in all efficacy parameters at a statistically significant level (P < 0.001) . Additionally, granisetron was found to be more effective than prochlorperazine, achieving a complete response rate of 74% compared to prochlorperazine's 41% .

Safety Profile

Granisetron is generally well tolerated with a safety profile that includes common adverse effects such as headache (36%) and constipation (31%) compared to prochlorperazine . Importantly, no significant effects on heart rate or blood pressure have been reported in clinical studies .

Case Studies

  • Cisplatin-Induced Vomiting : A study involving patients receiving cisplatin showed that granisetron significantly reduced the frequency of vomiting episodes within the first day post-treatment compared to historical controls .
  • Radiation Therapy Patients : In patients undergoing upper abdominal radiation therapy, granisetron provided greater antiemetic protection than placebo, with a longer median time to first emetic episode (35 days vs. 9 days) and nausea episode (11 days vs. 1 day) .

Eigenschaften

CAS-Nummer

107007-99-8

Molekularformel

C18H25ClN4O

Molekulargewicht

348.9 g/mol

IUPAC-Name

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+;

InChI-Schlüssel

QYZRTBKYBJRGJB-PCMHIUKPSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Isomerische SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Kanonische SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Aussehen

Assay:≥98%A crystalline solid

Key on ui other cas no.

107007-99-8

Piktogramme

Irritant

Verwandte CAS-Nummern

109889-09-0 (Parent)

Synonyme

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Granisetron (60.0 g) and toluene (12 parts) are charged to a suitable reactor and heated to dissolution. Conc. hydrochloric acid (1.1 eq) is added drop wise while maintaining the temperature at 50 to 60° C. The resulting suspension is distilled at below 80° C. to ⅔ volume and cooled to below 10° C. The solid is collected and dried to provide granisetron hydrochloride (53.6-67 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
granisetron hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Granisetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Granisetron hydrochloride
Reactant of Route 3
Reactant of Route 3
Granisetron hydrochloride
Reactant of Route 4
Reactant of Route 4
Granisetron hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Granisetron hydrochloride
Reactant of Route 6
Reactant of Route 6
Granisetron hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.